Fluorosalan
Description
Historical Trajectories in Fluorosalan Research and Regulatory Considerations
The history of this compound is intertwined with the broader story of antiseptic and disinfectant development. Its synthesis was first reported in 1962. drugfuture.com As a halogenated salicylanilide (B1680751), it belongs to a class of compounds recognized for their antimicrobial and antifungal properties. ontosight.ai
Regulatory evaluation of this compound, particularly in the United States, has been a significant part of its history. In 1994, the U.S. Food and Drug Administration (FDA) proposed that this compound, along with several other active ingredients, be classified as not generally recognized as safe and effective (GRAS/GRAE) for use in antiseptic handwashes and healthcare personnel handwashes. regulations.govgovinfo.gov This proposal was part of a broader review of over-the-counter (OTC) antiseptic drug products. regulations.gov The FDA's concerns often centered on the need for more comprehensive safety and effectiveness data, especially for products intended for repeated daily use by consumers. regulations.govbeyondpesticides.org Ultimately, the FDA issued a final rule that certain active ingredients, including this compound, were not to be used in OTC consumer antiseptic wash products due to a lack of sufficient data demonstrating their safety and effectiveness. beyondpesticides.org This regulatory action underscores the evolving standards for evidence-based safety and efficacy in the field of topical antimicrobials. ustb.ac.idfederalregister.gov
Foundational Research and Contemporary Significance of this compound
Foundational research on this compound has primarily focused on its efficacy as an antimicrobial agent. ontosight.aibiosynth.com Its mechanism of action is understood to involve the disruption of microbial cell membranes and the inhibition of essential enzyme systems within pathogens, thereby preventing their replication and survival. biosynth.com The presence of bromine and trifluoromethyl groups in its chemical structure is crucial for its biological activity. ontosight.ai
More recently, research has unveiled a new dimension to this compound's biological activity: its role as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a critical transcription factor involved in a wide array of cellular processes, including inflammation, immune responses, and cell survival. nih.gov Dysregulation of NF-κB signaling is associated with various diseases, including certain cancers. nih.govresearchgate.net Studies have shown that this compound can inhibit the phosphorylation of IκBα, a key step in the activation of the NF-κB pathway. nih.govresearchgate.net This discovery has opened up new avenues for this compound in pharmaceutical research, particularly as a lead compound for the development of new drugs targeting inflammatory diseases and cancer. smolecule.com
The contemporary significance of this compound, therefore, extends beyond its initial application as an antiseptic. It now serves as a valuable tool in chemical and biological research for studying and potentially targeting fundamental cellular pathways implicated in human disease. cymitquimica.com
Data Tables
Table 1: Chemical Compounds Mentioned
| Compound Name |
| Bithionol |
| Bortezomib (B1684674) |
| Chromomycin (B10761888) A3 |
| Ecteinascidin 743 |
| Emetine |
| This compound |
| Lestaurtinib |
| Narasin |
| Sunitinib malate |
| Tribromsalan |
| Triclocarban |
| Triclosan (B1682465) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2F3NO2/c15-8-5-10(12(21)11(16)6-8)13(22)20-9-3-1-2-7(4-9)14(17,18)19/h1-6,21H,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKKDKFTDMVOBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041985 | |
| Record name | Fluorosalan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4776-06-1 | |
| Record name | Fluorosalan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4776-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorosalan [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004776061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flusalan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166520 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Benzamide, 3,5-dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fluorosalan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flusalan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOROSALAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80OFG3WPYD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Pathways and Chemical Modification Studies of Fluorosalan
Established Synthetic Methodologies for Fluorosalan
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve the desired product with high purity. The core of its synthesis lies in the formation of the benzamide (B126) linkage followed by specific halogenation and hydroxylation steps.
Benzamide Core Formation and Functionalization
The foundational step in this compound synthesis is the creation of the benzamide core structure. This is typically achieved through the reaction of a substituted aniline (B41778) with a substituted benzoic acid or its derivative. A common starting material for one part of the molecule is 3-(trifluoromethyl)aniline. smolecule.com This aniline derivative is then reacted with a suitably functionalized benzoic acid to form the central amide bond that characterizes the salicylanilide (B1680751) class of compounds. ontosight.ai The reaction conditions for this amidation are crucial for achieving a high yield. For instance, a study on a this compound analog, 5-bromo-N-(2,6-dimethylphenyl)-2-hydroxy benzamide, reported a high yield of 92.5% from an amidation reaction. buu.ac.th
| Reactant 1 | Reactant 2 | Key Reaction Type | Product Feature |
| 3-(trifluoromethyl)aniline | Substituted benzoic acid derivative | Amidation | Benzamide core |
Regioselective Halogenation and Hydroxylation Strategies
Following the formation of the benzamide core, the next critical steps involve the introduction of halogen and hydroxyl groups at specific positions on the aromatic rings. The term "regioselective" is key here, as the biological activity of this compound is highly dependent on the precise placement of these functional groups.
The synthesis involves the introduction of bromine substituents at the 3 and 5 positions of the benzoyl moiety. smolecule.com This is typically accomplished through electrophilic aromatic substitution reactions, where a brominating agent is used under controlled conditions to ensure substitution occurs at the desired locations.
Furthermore, a hydroxyl group is introduced at the 2-position of the same aromatic ring. smolecule.com This hydroxylation can also be achieved through electrophilic aromatic substitution, transforming the benzamide into a salicylanilide. smolecule.combiosynth.com The presence of both the dibromo and trifluoromethyl groups is a defining structural feature of this compound. ontosight.ai
| Process | Reagent Type | Target Positions | Reaction Type |
| Bromination | Brominating agent | 3 and 5 on the benzoyl ring | Electrophilic Aromatic Substitution |
| Hydroxylation | Hydroxylating agent | 2 on the benzoyl ring | Electrophilic Aromatic Substitution |
Advanced Purification Techniques in this compound Synthesis
The final stage of this compound synthesis involves the purification of the crude product to remove unreacted starting materials, byproducts, and other impurities. High purity is essential for its intended applications. Common laboratory and industrial purification techniques employed include recrystallization and chromatography. smolecule.com Recrystallization relies on the differences in solubility between the desired compound and impurities in a suitable solvent. Chromatography, on the other hand, separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. The choice of purification method depends on the scale of the synthesis and the nature of the impurities present.
Investigations into Chemical Reactivity and Derivatization of this compound
The chemical structure of this compound, with its multiple halogen substituents and functional groups, provides avenues for further chemical modification and derivatization. Understanding its reactivity is crucial for designing new analogs with potentially enhanced or different biological activities.
Nucleophilic Substitution Reactions Involving Halogen Atoms
The bromine atoms on the salicylanilide ring of this compound are potential sites for nucleophilic substitution reactions. smolecule.com In such reactions, a nucleophile attacks the carbon atom attached to the bromine, leading to the displacement of the bromide ion. The feasibility of these reactions depends on the reaction conditions and the nature of the nucleophile. While alkyl fluorides are generally less reactive in SN2 reactions, intramolecular nucleophilic substitution of C-F bonds can occur under certain conditions, highlighting that the reactivity of halogens is context-dependent. cas.cn The study of such reactions on this compound could lead to the synthesis of a diverse range of derivatives with modified properties.
Influence of Fluorination on Molecular Function and Bioactivity
The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (CF3) group in this compound, has a profound impact on the molecule's physicochemical properties and, consequently, its biological activity. The strategic placement of these electronegative and lipophilic moieties is a common strategy in medicinal chemistry to enhance the efficacy and pharmacokinetic profile of a drug candidate.
Detailed Research Findings
One of the key advantages conferred by the trifluoromethyl group is the increase in lipophilicity. Current time information in Bangalore, IN. This enhanced lipophilicity facilitates the passage of the compound through the lipid-rich cell walls of microorganisms, such as mycobacteria, leading to better penetration and higher intracellular concentrations. smolecule.comCurrent time information in Bangalore, IN. Studies on a series of salicylanilide 4-(trifluoromethyl)benzoates have shown that these compounds exhibit significant activity against various mycobacterial strains, including Mycobacterium tuberculosis. smolecule.com
The presence of the trifluoromethyl group is often associated with improved metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation. This can lead to a longer half-life and sustained biological effect. The substitution pattern on the salicylanilide scaffold is critical, and the combination of halogen atoms (bromine) and a trifluoromethyl group, as seen in this compound, appears to be particularly effective for bioactivity. google.com
Interactive Data Tables
The following tables summarize research findings on the bioactivity of various salicylanilide derivatives, highlighting the influence of the trifluoromethyl group.
| Compound | Aniline Ring Substituent | Salicylic (B10762653) Acid Ring Substituent | MIC (µmol/L) |
|---|---|---|---|
| Salicylanilide (Parent) | None | None | >128 |
| This compound Analogue | 3-CF3 | 3,5-di-Br | 1 |
| Compound A | 4-Cl | 5-Cl | 8 |
| Compound B | 4-CF3 | 5-Cl | 2 |
| Compound Name | Core Structure | Key Substituents | Antifungal Activity (MIC ≥ µmol/L) | Antibacterial Activity (MIC ≥ µmol/L) |
|---|---|---|---|---|
| N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide | Salicylanilide | 4-Br, 4-Cl | Not specified | Not specified |
| 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate | Salicylanilide Ester | 4-Br, 5-Cl, 4-CF3-benzoate | 0.49 | 0.49 (against Gram-positive bacteria) |
| Salicylanilide 4-(trifluoromethyl)benzoates (general) | Salicylanilide Ester | Varies, with 4-CF3-benzoate | ≥ 0.49 (especially against moulds) | ≥ 0.49 (against Gram-positive, less effective on Gram-negative) |
These data illustrate that the presence and position of the trifluoromethyl group are critical factors in the bioactivity of salicylanilides. The enhanced lipophilicity and electron-withdrawing properties of the CF3 group contribute significantly to the improved antimicrobial efficacy of these compounds. smolecule.comCurrent time information in Bangalore, IN.
Biological Activities and Molecular Mechanisms of Action of Fluorosalan
Antimicrobial Efficacy and Mechanistic Insights
Fluorosalan, a fluorinated salicylanilide (B1680751) derivative, is recognized for its bacteriostatic and broad-spectrum antimicrobial properties. biosynth.comontosight.ai Its chemical structure, which incorporates halogen atoms, is crucial to its biological activity. ontosight.ai The compound's effectiveness stems from its ability to interfere with fundamental cellular processes necessary for the survival of various microorganisms. biosynth.comontosight.ai
This compound demonstrates a wide range of antimicrobial activity, showing efficacy against a variety of pathogenic microorganisms, including bacteria and fungi. biosynth.comontosight.aismolecule.com As a topical antiseptic, its development was driven by the known antimicrobial effects of salicylamides, with the addition of fluorine enhancing its chemical stability and potency against pathogens. biosynth.com This broad-spectrum capability has made it a subject of research for potential applications in disinfectants and other antimicrobial treatments. smolecule.com
Table 1: Antimicrobial Spectrum of this compound
| Microorganism Type | Activity Noted | Source |
| Bacteria | Yes | smolecule.com, biosynth.com |
| Fungi | Yes | smolecule.com, ontosight.ai |
| Viruses | Potentially | smolecule.com |
This table provides a general overview of this compound's antimicrobial spectrum based on available research.
The primary mode of action for this compound involves a direct assault on the physical and metabolic integrity of microbial cells. biosynth.com Research indicates that the compound disrupts microbial cell membranes, compromising their selective permeability. biosynth.comuomustansiriyah.edu.iq This leads to a loss of osmotic balance and leakage of essential intracellular components. uomustansiriyah.edu.iqnih.gov
Simultaneously, this compound inhibits essential enzyme systems within the pathogen. biosynth.com This dual-action mechanism—disrupting both the cellular structure and critical metabolic pathways—effectively prevents microbial replication and survival. biosynth.com This interference with microbial metabolism and cellular integrity is a key attribute of its efficacy. biosynth.com
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them highly resistant to antibiotics. smolecule.comfrontiersin.org this compound has been a subject of scientific investigation for its potential to disrupt or disperse these resilient biofilms. smolecule.com The ability to break down biofilms is a significant therapeutic strategy, as these structures are often associated with chronic and difficult-to-treat infections. smolecule.comnih.gov
The dispersal of biofilms can be achieved by targeting the extracellular matrix, which is composed of biopolymers like proteins, polysaccharides, and extracellular DNA (eDNA). plos.orgmdpi.com Research into biofilm dispersal often focuses on enzymes that can degrade these matrix components, facilitating the release of individual bacteria and rendering them more susceptible to antimicrobial agents. mdpi.com Studies involving this compound in this context aim to contribute to new strategies for combating persistent biofilm-associated infections in healthcare settings. smolecule.com
Disruption of Microbial Cell Membranes and Enzyme Systems
Modulation of Intracellular Signaling Pathways by this compound
Beyond its direct antimicrobial actions, this compound has been identified as a modulator of key intracellular signaling pathways that are critical in cellular responses to stress, inflammation, and disease progression. biotech-asia.orgresearchgate.netnih.gov
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor family that regulates immune responses, inflammation, and cell survival. researchgate.netnih.gov Dysregulation of the NF-κB pathway is linked to inflammatory diseases and various types of cancer. researchgate.netnih.gov
This compound has been identified as a potent inhibitor of the NF-κB signaling pathway. biotech-asia.orgresearchgate.netnih.gov It is one of several known drugs that prevent the activation of NF-κB, thereby blocking the subsequent expression of genes involved in inflammation and cancer. smolecule.combiotech-asia.org This inhibitory action positions this compound and similar compounds as valuable tools in pharmaceutical research for developing new therapies targeting inflammatory conditions. smolecule.com
The activation of the canonical NF-κB pathway is controlled by an inhibitory protein called IκBα (inhibitor of kappa B alpha). In an inactive state, IκBα is bound to the NF-κB dimer in the cytoplasm. preprints.org Upon receiving a stimulus, a protein complex known as the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation event marks IκBα for degradation, which frees the NF-κB dimer to translocate into the nucleus and activate target gene transcription. preprints.org
Research has demonstrated that this compound exerts its inhibitory effect on this pathway by specifically preventing the phosphorylation of IκBα. biotech-asia.orgresearchgate.netnih.gov By blocking this critical phosphorylation step, this compound ensures that IκBα remains bound to NF-κB, effectively keeping it sequestered and inactive in the cytoplasm. smolecule.combiotech-asia.org This mechanism has been confirmed in studies where this compound was shown to inhibit IκBα phosphorylation with a notable potency. buu.ac.th
Table 2: Research Finding on this compound's Inhibition of IκBα Phosphorylation
| Compound | Parameter | Value | Significance | Source |
| This compound | IC₅₀ | 3.2 µM | Measures the concentration required to inhibit 50% of IκBα phosphorylation activity, indicating high potency. | buu.ac.th |
Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling Pathway
Regulation of Downstream Gene Expression and Inflammatory Responses
This compound has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.govresearchgate.net NF-κB is a critical transcription factor that governs a wide array of cellular processes, including immune and inflammatory responses, cell proliferation, and apoptosis. nih.govresearchgate.net The dysregulation of the NF-κB pathway is associated with inflammatory diseases and various types of cancer. nih.govnih.govresearchgate.net
The primary mechanism by which this compound exerts its effect is through the inhibition of IκBα phosphorylation. nih.govnih.govbiotech-asia.org In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon receiving a stimulus, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. nih.gov This phosphorylation marks IκBα for degradation, allowing the NF-κB dimer to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to regulate the expression of numerous target genes, including those for cytokines, chemokines, and anti-apoptotic proteins. nih.gov By preventing the phosphorylation of IκBα, this compound effectively traps NF-κB in the cytoplasm, thereby blocking the transcription of its downstream target genes and suppressing the subsequent inflammatory responses. biotech-asia.org
Induction of Programmed Cell Death and Anti-Proliferative Effects
This compound demonstrates significant anti-proliferative effects and the ability to induce programmed cell death, or apoptosis. nih.govnih.gov This activity is intrinsically linked to its role as an NF-κB inhibitor. The NF-κB signaling pathway is known to suppress apoptosis by promoting the transcription of multiple anti-apoptotic proteins. nih.gov By blocking this pro-survival pathway, this compound facilitates the induction of apoptosis in cancer cells, where NF-κB is often constitutively active. nih.govnih.govresearchgate.net
A key mechanism in the execution phase of apoptosis is the activation of a family of cysteine proteases known as caspases. nih.gov Research has shown that this compound treatment leads to the induction of caspase-3 and caspase-7 activity. nih.govnih.govresearchgate.netresearchgate.net These effector caspases are responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. sartorius.com.cn Studies measuring caspase 3/7 activity in cancer cells following treatment with NF-κB inhibitors like this compound have confirmed this activation, highlighting it as a critical component of its anti-cancer mechanism. nih.gov The activation of caspase-3 is considered a reliable marker for a cell being irreversibly committed to apoptosis. sartorius.com.cn
This compound has demonstrated a marked inhibitory effect on the growth of human cervical carcinoma cells. nih.govnih.gov Specific studies on the human cervical cancer cell lines ME180 and HeLa have quantified this anti-proliferative activity. ncats.io Treatment with this compound significantly inhibited the growth of both cell lines in a time-dependent manner after 24 hours of exposure. ncats.io While no significant inhibition was observed after 5 hours, the efficacy increased substantially over 24 to 72 hours. ncats.io The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for both cell lines at multiple time points. ncats.io
| Cell Line | IC50 at 24h (µM) | IC50 at 48h (µM) | IC50 at 72h (µM) |
|---|---|---|---|
| ME180 | 9.0 | 2.7 | 1.3 |
| HeLa | 3.1 | 2.1 | 3.3 |
Activation of Caspase 3/7 Pathways
Comparative Biological Activity Studies with Structurally Related Compounds
This compound was identified as a potent NF-κB inhibitor through a large-scale screening of approximately 2,800 clinically approved drugs and bioactive compounds. nih.govnih.gov In this screening, this compound was grouped with several other drugs that inhibit NF-κB signaling through the same mechanism: the inhibition of IκBα phosphorylation. nih.govresearchgate.net This group includes the structurally related salicylanilide, Tribromsalan, as well as other compounds like Bithionol, Emetine, Narasin, Lestaurtinib, and Sunitinib malate. nih.govnih.gov
The shared mechanism of action among these compounds, particularly between this compound and the structurally similar Tribromsalan and Bithionol, provides a basis for comparative analysis. All three compounds were shown to inhibit NF-κB signaling, induce caspase 3/7 activity, and inhibit the growth of cervical cancer cells. nih.govnih.gov This suggests a common structure-activity relationship among this class of halogenated salicylanilides and related phenols concerning their anti-inflammatory and anti-cancer properties. The study also distinguished these compounds from other NF-κB inhibitors like bortezomib (B1684674) and chromomycin (B10761888) A3, which were found to act through different mechanisms. nih.govresearchgate.net
| Compound | Primary Mechanism of Action | Reported Biological Effects |
|---|---|---|
| This compound | Inhibition of IκBα phosphorylation | NF-κB signaling inhibition, Caspase 3/7 activation, Anti-proliferative (cervical cancer) |
| Tribromsalan | Inhibition of IκBα phosphorylation | NF-κB signaling inhibition, Caspase 3/7 activation, Anti-proliferative (cervical cancer) |
| Bithionol | Inhibition of IκBα phosphorylation | NF-κB signaling inhibition, Caspase 3/7 activation, Anti-proliferative (cervical cancer) |
| Bortezomib | Other (Proteasome inhibitor) | NF-κB signaling inhibition, Caspase 3/7 activation, Anti-proliferative (cervical cancer) |
Toxicological Research and Safety Assessment of Fluorosalan
Evaluation of Exposure-Related Toxicities
The assessment of toxicity related to chemical exposure involves understanding both immediate effects, such as irritation, and the potential for long-term adverse outcomes following absorption into the body.
Hypersensitivity pneumonitis is a condition where the lungs become inflamed due to an allergic reaction to inhaled dust, fungi, molds, or chemicals. leicestershospitals.nhs.uklung.org This immune system disorder can be reversed if the allergen is avoided, but repeated exposure can lead to chronic inflammation and permanent lung scarring (fibrosis). leicestershospitals.nhs.uk
Concerns have been raised regarding the potential for halogenated salicylanilides, a class of chemicals that includes Fluorosalan, to cause irritation. regulations.gov Specifically, these compounds have been associated with irritation of the respiratory mucosae. regulations.gov While detailed reports on respiratory allergic hypersensitivity specifically for this compound are limited, the broader category of drug hypersensitivity reactions can range from immediate to delayed responses. nih.gov
Systemic exposure to a chemical occurs when it is absorbed into the bloodstream and distributed throughout the body. The U.S. Food and Drug Administration (FDA) noted that new data suggested systemic exposure to active ingredients in antiseptic washes was higher than previously thought, prompting re-evaluation of their long-term safety. regulations.govgovinfo.govfda.gov
The "Adverse Outcome Pathway" (AOP) is a modern framework used in toxicology to describe the sequence of events from initial molecular interaction with a chemical to an adverse health effect. epa.govcnsc-ccsn.gc.ca An AOP provides a mechanistic understanding of how a stressor can lead to toxicity. chinacdc.cn For this compound, a comprehensive AOP has not been established due to a lack of available data. The U.S. Environmental Protection Agency (EPA) has noted that no chronic toxicity or reproductive/developmental toxicity data are available for the compound. epa.gov This absence of long-term data makes it impossible to map the key events that could lead to potential adverse outcomes following systemic exposure.
Respiratory Irritation and Allergic Hypersensitivity Reactions
Regulatory Toxicology and Risk Management Investigations
Regulatory agencies, particularly the FDA, have conducted extensive reviews of antiseptic ingredients, including this compound, to manage potential risks to public health. This process involves assessing the balance of a product's benefits against its risks. regulations.gov
This compound was previously used as an active ingredient in over-the-counter (OTC) antiseptic wash products. However, following a comprehensive review, the FDA determined that this compound was not Generally Recognized as Safe and Effective (GRAS/GRAE). regulations.govcov.com In 1994, the FDA had already proposed that this compound, along with hexachlorophene (B1673135) and tribromsalan, be found not GRAS/GRAE for use in antiseptic handwashes and for health care personnel. regulations.govfederalregister.gov
| Data Category | Description of Required Studies | Status for this compound |
|---|---|---|
| Pharmacokinetics | Nonclinical and human studies to understand the absorption, distribution, metabolism, and excretion of the substance. Includes maximal use trials (MUsTs) to determine the maximum amount of ingredient absorbed through the skin. mhlw.go.jpmercatus.orgfederalregister.gov | Data were deemed insufficient by the FDA. federalregister.gov |
| Developmental and Reproductive Toxicity (DART) | Studies to evaluate the potential for adverse effects on developing offspring and the reproductive capabilities of adults. govinfo.govmhlw.go.jp | No reproductive or developmental toxicity data were available for review. epa.govqima.ae |
| Carcinogenicity | Long-term animal studies (typically two years) to assess the potential for the substance to cause cancer. govinfo.govmhlw.go.jp | Concerns about carcinogenicity were noted for the chemical class, but specific study data for this compound were lacking. regulations.govfederalregister.gov |
| Hormonal Effects | Data to characterize potential endocrine-disrupting effects, such as impacts on thyroid, estrogen, and testosterone (B1683101) systems. federalregister.govfederalregister.gov | This was identified as a key data gap for antiseptic ingredients. nelsonlabs.comfederalregister.gov |
| Antimicrobial Resistance | Data to evaluate the potential for the ingredient to contribute to the development of bacterial resistance. federalregister.govfederalregister.gov | This was a general concern for all antiseptic ingredients reviewed. govinfo.govnelsonlabs.com |
A significant concern that prompted the FDA's re-evaluation of topical antiseptics was the potential for their widespread use to contribute to the development of antimicrobial resistance. regulations.govgovinfo.govnelsonlabs.com Antimicrobial resistance occurs when germs like bacteria develop the ability to defeat the drugs designed to kill them, making infections harder to treat. cdc.gov
Environmental Fate and Ecotoxicological Investigations of Fluorosalan
Environmental Distribution, Persistence, and Bioaccumulation Studies
The environmental behavior of a chemical is governed by its physicochemical properties, which influence its distribution across air, water, and soil, its potential to persist, and its likelihood of accumulating in living organisms. While extensive field data for fluorosalan is limited, predictive models and data from related compounds provide insight into its environmental fate. epa.govjblearning.com
Environmental Distribution and Persistence: this compound is identified as an active ingredient in various consumer products, and its pathway into the environment is typically through wastewater treatment plants. federalregister.govbaywork.org During wastewater treatment, a portion of such compounds may be degraded, while the remainder can be released in the effluent or adsorb to sewage sludge. wikipedia.org The application of this sludge as a fertilizer can introduce the chemical into terrestrial environments. alchetron.com
The persistence of fluorinated compounds in the environment is a significant concern. The inclusion of fluorine in organic molecules often increases their chemical stability, potentially leading to longer half-lives in soil and water. nih.govresearchgate.net For instance, the related fluorinated pesticide fluazinam (B131798) is known to be moderately to highly persistent in soil, with an estimated half-life ranging from 355 to 833 days under certain conditions. fluoridealert.orgnih.gov While specific degradation rates for this compound are not widely documented, the U.S. Environmental Protection Agency (EPA) provides biodegradation predictions suggesting it is not readily biodegradable. epa.gov Its low vapor pressure indicates it is not highly volatile, meaning it is less likely to be distributed through the atmosphere. epa.gov
Bioaccumulation: Bioaccumulation refers to the buildup of a chemical in an organism at a rate faster than its removal. This is a concern for compounds that are lipophilic (fat-soluble), as they can be stored in the fatty tissues of organisms and biomagnify up the food chain. jblearning.com The potential for bioaccumulation can be estimated using the octanol-water partition coefficient (logP) and the Bioconcentration Factor (BCF). epa.gov The EPA's CompTox Chemicals Dashboard provides predicted values for this compound, indicating a high potential for bioaccumulation. epa.gov This is consistent with concerns raised about other halogenated antiseptics like triclosan (B1682465), which has been observed in organisms ranging from algae and fish to dolphins. wikipedia.org
Table 1: Predicted Physicochemical Properties and Bioaccumulation Potential of this compound This interactive table provides predicted data relevant to the environmental fate of this compound. All data is sourced from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. epa.gov
| Parameter | Predicted Value | Interpretation |
| LogP (Octanol-Water Partition Coefficient) | 5.56 | Indicates high lipophilicity and a tendency to partition into organic matter (e.g., soil, sediment, fatty tissues) rather than water. |
| Bioconcentration Factor (BCF) | 1,778 L/kg | Suggests a high potential for the chemical to accumulate in aquatic organisms from the surrounding water. |
| Vapor Pressure | 2.59E-08 mm Hg | Very low volatility; the compound is not expected to be present in significant amounts in the atmosphere. |
| Biodegradation | Not readily biodegradable | Indicates that the compound is likely to persist in the environment for extended periods. |
Ecotoxicological Impact Assessments
The ecotoxicological profile of this compound relates to its potential to cause harm to non-target organisms and ecosystems. As an antimicrobial agent, its primary mode of action involves disrupting microbial cell membranes and inhibiting essential enzyme systems. biosynth.com
This compound's intended use as a broad-spectrum bacteriostatic agent means its release into the environment can have direct impacts on microbial communities that are fundamental to ecosystem health. biosynth.comgovinfo.gov
Aquatic Ecosystems: The introduction of potent antimicrobials into aquatic systems is a significant concern. nih.gov Chemicals like triclosan, which is structurally related to this compound, are known to be highly toxic to various types of algae and aquatic bacteria, even at low environmental concentrations. wikipedia.org Such effects can alter the structure of algal communities, which form the base of most aquatic food webs. wikipedia.org Although specific aquatic toxicity data (e.g., LC50 for fish or daphnia) for this compound is not readily available in public databases, its antimicrobial properties suggest a potential risk to aquatic microorganisms. epa.govechemi.com Effluents from bulk drug production, which can contain a mixture of active compounds, have been shown to cause adverse effects in aquatic vertebrates like tadpoles and zebrafish even at very high dilutions. nih.gov
Terrestrial Ecosystems: When wastewater sludge containing persistent chemicals is applied to land, these compounds can accumulate in the soil. alchetron.com This poses a risk to soil microorganisms, which are vital for nutrient cycling and soil fertility. researchgate.net Concerns have been raised that the presence of antimicrobial compounds like triclosan in soil could harm beneficial bacteria. alchetron.com Furthermore, studies have shown that some of these compounds can be taken up by plants, leading to potential accumulation in edible crops. alchetron.com The persistence of fluorinated compounds in soil is well-documented for other pesticides, suggesting that this compound could remain in the terrestrial environment for long periods. nih.gov
This compound is sometimes categorized with fluorinated pesticides due to its chemical structure and biocidal properties. researchgate.net The practice of fluorinating pesticides has become common to enhance their stability and efficacy. nih.govresearchgate.net However, this enhanced stability is also linked to greater environmental persistence. nih.govresoilfoundation.org
Recent studies have highlighted that a significant percentage of active pesticide ingredients are fluorinated, falling under the broad class of per- and polyfluoroalkyl substances (PFAS), often called "forever chemicals" due to their extreme persistence. resoilfoundation.orgnih.gov The carbon-fluorine bond is exceptionally strong, making these compounds resistant to degradation. researchgate.net This persistence means they can accumulate in soil, leach into groundwater, and contaminate water sources for extended periods. researchgate.netnih.gov The growing use of fluorinated active ingredients in pesticides is raising concerns about long-term environmental effects that may not be fully captured by standard risk assessments. nih.govnih.gov While this compound is primarily known as an antiseptic, its identity as a fluorinated organic biocide places it within this context of environmental concern. researchgate.netresearchgate.net
Effects on Aquatic and Terrestrial Ecosystems and Organisms
Methodologies for Environmental Detection and Monitoring of this compound
Effective environmental monitoring is crucial for assessing the presence and concentration of contaminants like this compound in various environmental matrices such as water, soil, and sludge. cleanroomtechnology.com While specific methods validated for this compound are not widely published, standard analytical techniques for detecting organic micropollutants, pharmaceuticals, and pesticides are applicable. nih.govmdpi.com
The detection process typically involves two main stages: sample preparation and instrumental analysis. nih.gov
Sample Preparation: The goal is to extract and concentrate the target analyte from the complex environmental sample and remove interfering substances. For compounds like this compound in water samples, Solid-Phase Extraction (SPE) is the predominant method. mdpi.com SPE uses a solid sorbent material to adsorb the analyte from the liquid sample, which is then eluted with a small volume of solvent, effectively concentrating it. nih.govresearchgate.net For solid samples like soil or sludge, techniques such as pressurized liquid extraction or ultrasonic extraction may be used, often followed by a clean-up step like SPE. nih.gov
Instrumental Analysis: Due to the low concentrations expected in the environment, highly sensitive and selective analytical instruments are required. mdpi.com The most common and effective techniques are hyphenated chromatographic methods:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the method of choice for analyzing polar, non-volatile compounds like this compound. mdpi.comitrcweb.org Liquid chromatography separates the compound from other substances in the extract, and the tandem mass spectrometer provides highly selective and sensitive detection and quantification, even at trace levels (ng/L). mdpi.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile or semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step would be necessary to increase its volatility before it can be analyzed by GC-MS. researchgate.net
These advanced analytical methods are essential for monitoring programs designed to track the environmental levels of this compound and other contaminants of emerging concern. itrcweb.orgregulations.gov
Advanced Research Methodologies in Fluorosalan Studies
High-Throughput Screening Approaches for Bioactivity Profiling
High-throughput screening (HTS) allows for the rapid assessment of a compound's biological activity across a multitude of assays. google.ne This approach is crucial for efficiently profiling the effects of chemicals like Fluorosalan. One such method is the "Cell Painting" assay, an imaging-based high-throughput phenotypic profiling (HTPP) technique. nih.gov This assay utilizes a variety of fluorescent probes to label different cellular organelles, enabling the measurement of numerous phenotypic features at the single-cell level to detect changes induced by a chemical. nih.gov
The U.S. Environmental Protection Agency's (EPA) ToxCast program is a significant initiative that has employed HTS to evaluate the potential health effects of thousands of chemicals. epa.govepa.gov The program exposes living cells or isolated proteins to chemicals to assess their bioactivity. epa.gov Data from such programs, like the Tox21 10K library which includes a wide range of compounds, can be used to compare the activity profiles of different chemicals. frontiersin.org These large-scale screening efforts help in identifying the biological pathways that this compound may affect. For instance, some studies have identified this compound as an inhibitor of NF-κB signaling. researchgate.netbiotech-asia.org
Quantitative high-throughput screening (qHTS) is an advancement that tests a large chemical library at multiple concentrations to create detailed concentration-response profiles. frontiersin.org This provides more nuanced information than traditional single-concentration screening. The data generated from these HTS methods can be used to build quantitative structure-use relationship (QSUR) models, which can then be applied to screen large chemical libraries for potential functional substitutes with lower hazard profiles. rsc.org
In vitro and In vivo Experimental Model Systems
In vitro and in vivo models are fundamental to understanding the biological effects of this compound. In vitro studies, which are conducted outside of a living organism, provide a controlled environment to investigate specific mechanisms of action. ustb.ac.id For example, in vitro models can be designed to study a compound's antimicrobial activity by generating bacterial killing curves after exposure to the substance. nih.gov Dynamic in vitro models can even simulate human pharmacokinetics to compare the antimicrobial effects of different drugs. nih.gov Studies have utilized in vitro systems to demonstrate that this compound can inhibit the growth of cervical cancer cells. nih.gov
Computational Toxicology and In Silico Modeling
Computational toxicology utilizes computer-based models to predict the potential adverse effects of chemicals. nih.govwikipedia.org This field integrates data from various sources to create mathematical models that can forecast a compound's toxicity, helping to prioritize chemicals for further testing and reduce reliance on animal studies. wikipedia.orginotiv.com
Molecular docking is a computational technique used to predict how a small molecule, such as this compound, binds to a macromolecular target, typically a protein. nih.gov This method is instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity. researchgate.net For example, molecular docking studies have been used to investigate the binding of various compounds, including inhibitors like this compound, to protein targets like TNF-α and NF-κB. researchgate.net The process involves generating various possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity. nih.gov
Molecular dynamics (MD) simulations provide a more dynamic view of these interactions. ebsco.comnih.gov By simulating the movements of atoms over time, MD can reveal the stability of the ligand-protein complex and the conformational changes that may occur upon binding. mdpi.comnih.gov These simulations are computationally intensive but offer valuable insights into the dynamics of molecular recognition that are not captured by static docking methods. ebsco.comarxiv.org For instance, MD simulations can be used to verify the stability of a docked complex and analyze the interactions, such as hydrogen bonds, that contribute to binding. researchgate.net
Table 1: Example of Molecular Docking and Dynamics Simulation in this compound-Related Research
| Technique | Application in this compound Context | Key Findings/Insights |
|---|---|---|
| Molecular Docking | Predicting the binding mode of this compound with target proteins like NF-κB. researchgate.net | Identification of key amino acid residues involved in the interaction and estimation of binding affinity. researchgate.net |
| Molecular Dynamics (MD) Simulation | Assessing the stability of the this compound-protein complex over time. researchgate.net | Confirmation of stable binding and detailed analysis of intermolecular forces contributing to the interaction. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Toxicology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgjocpr.com These models are built by identifying molecular descriptors (physicochemical properties or structural features) that correlate with a specific activity or toxicity endpoint. wikipedia.orgchemmethod.com Once validated, QSAR models can be used to predict the activity of new or untested chemicals, making them valuable tools for predictive toxicology. wikipedia.orgnih.gov
The development of a QSAR model involves several steps, including data collection, descriptor calculation, model building using statistical methods like multiple linear regression, and rigorous validation. chemmethod.com QSAR can be applied to predict various endpoints, including toxicity, making it a key component of computational toxicology. jocpr.comnih.gov For instance, QSAR models can be developed to predict the potential for a compound to cause skin sensitization or other adverse effects based on its structural features.
Physiologically Based Pharmacokinetic (PBPK) Modeling
Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical technique used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. wikipedia.orgwiley.com PBPK models are mechanistic, meaning they are built based on the underlying anatomy, physiology, and biochemistry of the organism. wikipedia.org These models consist of compartments representing different organs and tissues, interconnected by blood flow. wikipedia.org
PBPK models can be used to predict the time course of a chemical's concentration in different parts of the body, which is crucial for understanding its potential toxicity. nih.govnih.gov These models can also be used to extrapolate data between species and to predict the effects of different exposure scenarios. rsc.org The development and validation of PBPK models require a significant amount of data, including physiological parameters of the species and physicochemical properties of the compound. nih.gov While the use of PBPK modeling for this compound specifically is not widely documented in the provided results, the FDA has acknowledged that PBPK modeling, in combination with other in vitro and in silico methods, is being considered as a potential alternative to some traditional animal testing for certain applications. federalregister.gov
Analytical Chemistry Techniques for Research-Oriented Detection and Quantitation
A variety of analytical chemistry techniques are essential for the detection and quantification of this compound in research settings. These methods are crucial for everything from quality control of the pure substance to measuring its concentration in complex biological or environmental samples. longdom.org
High-Performance Liquid Chromatography (HPLC) is a dominant technique for analyzing compounds like this compound. nih.gov When coupled with a mass spectrometer (LC-MS), it provides high sensitivity and selectivity, allowing for both the identification and quantification of the compound. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile compounds. lucideon.com
Other relevant techniques include:
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For trace elemental analysis. lucideon.com
Ion Chromatography (IC): For the analysis of anions. lucideon.com
Fourier Transform Infrared Spectroscopy (FTIR): To obtain information about the bond structures within the molecule. lucideon.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical and structural properties of the molecule. lucideon.com
The choice of analytical technique depends on the specific research question, the sample matrix, and the required sensitivity and selectivity. For example, in a study determining the concentration of a drug in a pharmaceutical formulation, a validated HPLC method might be used. tubitak.gov.tr
Future Research Directions and Translational Perspectives for Fluorosalan
Design and Synthesis of Next-Generation Fluorosalan Derivatives for Enhanced Therapeutic Profiles
The chemical scaffold of this compound, a halogenated salicylanilide (B1680751), offers a robust platform for the design and synthesis of next-generation derivatives with potentially enhanced therapeutic profiles. biosynth.comcapes.gov.br Research into related salicylanilides has underscored the significance of specific structural features, which can be systematically modified to improve efficacy, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.net The primary strategy revolves around the targeted modification of the two aromatic rings and the amide linker.
Key design principles for creating novel this compound derivatives include:
Halogen and Trifluoromethyl Group Modification: The presence and position of bromine and trifluoromethyl groups are critical for the antimicrobial activity of salicylanilides. researchgate.net Future synthesis efforts could explore the substitution of bromine with other halogens like chlorine or iodine, or the introduction of additional fluorine-containing moieties to modulate lipophilicity and metabolic stability. mdpi.com The synthesis of such halogen-rich salicylanilides has been a successful strategy for developing agents against various pathogens. nih.govresearchgate.net
Scaffold Alterations: The core salicylanilide structure can be altered to create novel chemical entities. This can involve replacing the salicylic (B10762653) acid portion or the aniline (B41778) ring with other heterocyclic structures to explore new binding interactions with biological targets.
Ester and Hydrazide Formation: The phenolic hydroxyl group of the salicylic acid ring can be converted into esters and hydrazides. mdpi.com Microwave-assisted synthesis has been shown to be an efficient and eco-friendly method for producing these derivatives, often resulting in high yields. mdpi.com Such modifications can improve properties like water solubility and the ability to cross biological membranes.
Advanced Synthesis Methodologies: The classical synthesis of salicylanilides involves condensing salicylic acid derivatives with aromatic amines using dehydrating agents like phosphorus trichloride (B1173362) or thionyl chloride. researchgate.net Modern synthetic chemistry offers more controlled and diverse methods, such as the use of Sulfur(VI)–Fluoride Exchange (SuFEx) click chemistry, which allows for late-stage functionalization to rapidly create a library of diversified, drug-like molecules. nih.gov
These synthetic strategies aim to produce derivatives with improved potency against resistant microbes, better selectivity to minimize off-target effects, and optimized ADME (absorption, distribution, metabolism, and excretion) profiles for clinical development.
Elucidation of Novel Biological Targets and Underexplored Signaling Pathways
While this compound is recognized for its antimicrobial properties, its therapeutic potential may extend beyond this initial application due to its interaction with key cellular signaling pathways. smolecule.com A significant body of research points to the nuclear factor-kappa B (NF-κB) signaling pathway as a primary target. nih.gov
Established Target: NF-κB Signaling Pathway this compound has been identified as a potent inhibitor of the canonical NF-κB signaling pathway. nih.gov This pathway is a critical regulator of numerous cellular processes, including immune responses, inflammation, cell proliferation, and apoptosis. nih.govmdpi.com Dysregulation of NF-κB signaling is implicated in various diseases, including chronic inflammatory conditions and many types of cancer. nih.govresearchgate.net
The mechanism of inhibition by this compound is the prevention of IκBα phosphorylation. nih.govresearchgate.net In the canonical NF-κB cascade, stimuli like TNF-α activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. nih.govfrontiersin.org This phosphorylation targets IκBα for degradation, releasing the NF-κB dimer to translocate into the nucleus and activate the transcription of hundreds of target genes. nih.gov By inhibiting IκBα phosphorylation, this compound effectively traps NF-κB in its inactive state in the cytoplasm, thereby blocking its pro-inflammatory and pro-survival functions. smolecule.comnih.gov This mechanism makes this compound a lead compound for developing drugs targeting inflammatory diseases and certain cancers. smolecule.comnih.gov
Underexplored and Potential Novel Targets Future research should aim to identify biological targets of this compound beyond the NF-κB pathway to fully understand its pharmacological profile.
Mitochondrial Function: Some studies suggest that salicylanilides can act as uncouplers of oxidative phosphorylation, dissipating the proton motive force across the mitochondrial membrane. researchgate.netasm.org This leads to a decrease in ATP production and an increase in oxidative stress, which can induce cell death. asm.org The Tox21 program has generated data on this compound's activity in various cell-based assays, including those that assess mitochondrial toxicity, providing a valuable resource for further investigation. nih.gov
Kinase Inhibition: The ability of this compound to inhibit IKK, a kinase, suggests it may interact with other kinases. Screening this compound against a broad panel of human kinases could reveal novel targets, a strategy that has been used to identify new applications for existing drugs. researchgate.net
Other Cellular Pathways: High-throughput screening methods, such as those employed in the Tox21 program, test compounds against a wide array of cellular pathways. researchgate.net Analyzing the complete dataset for this compound could point towards previously unknown mechanisms of action or cellular targets that warrant further, more detailed investigation. epa.govtox21.gov
Innovative Strategies for Mitigating and Overcoming Antimicrobial Resistance
The emergence of antimicrobial resistance is a critical global health threat that can render compounds like this compound ineffective. who.intscribd.comnomos-elibrary.de For salicylanilides, a primary innate resistance mechanism in Gram-negative bacteria is the action of multidrug efflux pumps, which actively expel the compound from the cell before it can reach its target. researchgate.netasm.org Innovative strategies are therefore required to counteract these resistance mechanisms.
| Strategy | Mechanism of Action | Relevance to this compound |
| Combination Therapy with Adjuvants | Adjuvants are non-antimicrobial compounds that enhance the efficacy of an antibiotic. acs.org For salicylanilides, key adjuvants include efflux pump inhibitors (EPIs). | By inhibiting efflux pumps like the TolC-mediated system, an EPI would allow this compound to accumulate inside the bacterial cell to a concentration sufficient to exert its effect, such as dissipating the proton motive force. researchgate.netasm.org |
| Synergy with Membrane Permeabilizers | Compounds that disrupt the bacterial outer membrane, such as colistin, can facilitate the entry of other drugs into the cell. asm.org | Co-administration of a membrane permeabilizer with this compound could overwhelm the efflux pumps, leading to rapid intracellular accumulation and enhanced bactericidal activity, a strategy validated for other salicylanilides in murine abscess models. researchgate.netasm.org |
| Development of Resistance-Refractory Derivatives | This involves designing new derivatives that are not recognized by the efflux pumps or are insensitive to the enzymatic degradation pathways that bacteria might develop. mdpi.com | Structural modifications to the this compound scaffold could yield next-generation compounds that bypass common resistance mechanisms. |
| Anti-Virulence and Anti-Biofilm Approaches | Instead of killing the bacteria, these strategies target virulence factors or the formation of biofilms, which are communities of bacteria that are highly tolerant to antibiotics. acs.orgnih.gov | This compound derivatives could be designed to specifically inhibit quorum sensing (bacterial communication) or key enzymes involved in biofilm matrix production, thereby sensitizing the bacteria to conventional antibiotics or host immune clearance. |
A deeper mechanistic understanding of how bacteria develop resistance to this compound is crucial. For example, studies on the related compound niclosamide (B1684120) have shown that increased nitroreductase activity can be an adaptive resistance strategy. asm.org However, this can also induce collateral sensitivity to other drugs, a phenomenon that can be exploited in treatment regimens. asm.org
Development of Advanced Toxicological and Environmental Risk Assessment Paradigms
The safety assessment of any chemical compound intended for widespread use is paramount. For this compound, this requires advanced toxicological and environmental risk assessment paradigms that go beyond traditional methods.
Advanced Toxicological Assessment Modern toxicology is shifting from a reliance on animal studies towards less expensive, higher throughput in vitro methods and computational modeling. researchgate.net The Tox21 program, a collaboration among U.S. federal agencies, exemplifies this shift by using robotic high-throughput screening to test thousands of chemicals against a battery of cell-based assays that probe for toxicity pathways. nih.gov
High-Throughput Screening (HTS): this compound is part of the Tox21 10K library and has been profiled in numerous assays. nih.govepa.gov This data provides a rich toxicological profile, identifying potential interactions with various cellular targets and pathways, including those related to mitochondrial toxicity and hormonal effects, which can be prioritized for further investigation. nih.govresearchgate.net
In Silico Modeling: Computational tools can predict a compound's potential toxicity based on its chemical structure. These models, combined with HTS data, allow for a more rapid and resource-efficient prioritization of chemicals for in-depth toxicological testing.
Comprehensive Safety Data: A full toxicological risk assessment for this compound would require data on endpoints such as reproductive and developmental toxicity, carcinogenicity, and skin sensitization, as outlined by regulatory bodies. epa.govfederalregister.gov
Environmental Risk Assessment (ERA) An ERA evaluates the potential adverse effects of a substance on the environment. gegahelix.com For a fluorinated organic compound like this compound, key aspects of an ERA are critical due to the known persistence of some fluorinated compounds. researchgate.net
| ERA Component | Description | Relevance to this compound |
| Persistence and Fate | Assesses how long the compound remains in the environment (in water, soil, air) and what it breaks down into. gegahelix.com | The carbon-fluorine bond is very strong, suggesting that the trifluoromethyl group in this compound could contribute to its environmental persistence. The degradation products must also be evaluated for toxicity. |
| Bioaccumulation | Measures the potential for the compound to accumulate in the tissues of living organisms, potentially moving up the food chain. gegahelix.com | The lipophilic nature of this compound suggests a potential for bioaccumulation, which would need to be quantified through specific studies. |
| Ecotoxicity | Evaluates the toxic effects of the compound on a range of aquatic and terrestrial organisms (e.g., algae, invertebrates, fish). gegahelix.com | This involves determining concentrations that cause adverse effects and establishing a Predicted No-Effect Concentration (PNEC) to assess the risk to ecosystems. mdpi.com |
| Disposal and Waste Impact | Considers the environmental impact of the product's disposal, for example, in consumer antiseptic products that are washed into wastewater systems. gegahelix.com | The assessment would need to model the concentration of this compound entering wastewater treatment plants and its subsequent release into the environment. |
By integrating these advanced toxicological and environmental assessment paradigms, a comprehensive risk profile for this compound and its derivatives can be developed, ensuring that its potential benefits are weighed against a thorough understanding of its potential hazards to human health and the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
